2-Methoxy-N-methylethanamine
Overview
Description
2-Methoxy-N-methylethanamine, also known as (2-methoxyethyl)(methyl)amine, is an organic compound with the molecular formula C4H11NO. It is a secondary amine where the nitrogen atom is bonded to a methoxyethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethanol with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process often includes purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
2-Methoxy-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methylethanamine involves its interaction with specific molecular targets. As an amine, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its use .
Comparison with Similar Compounds
2-Methoxyethylamine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylethanolamine: Similar structure but lacks the methoxy group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom instead of a methoxyethyl group
Uniqueness: 2-Methoxy-N-methylethanamine is unique due to the presence of both a methoxyethyl group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-methoxy-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBEDRJXKOYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306474 | |
Record name | N-(2-Methoxyethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38256-93-8 | |
Record name | N-(2-Methoxyethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methoxyethyl)-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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